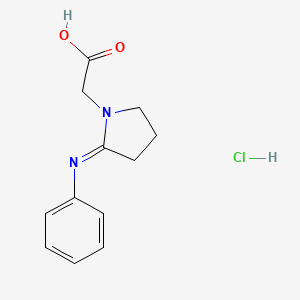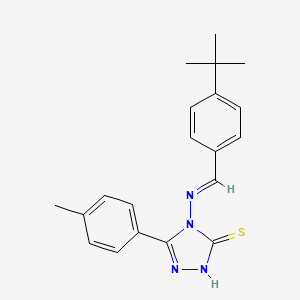![molecular formula C20H15ClN4OS B11995483 5-(4-chlorophenyl)-4-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11995483.png)
5-(4-chlorophenyl)-4-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“5-(4-chlorophenyl)-4-{[(E)-(2-methoxy-1-naphthyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide” is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “5-(4-chlorophenyl)-4-{[(E)-(2-methoxy-1-naphthyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide” typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate electrophiles.
Introduction of the Chlorophenyl Group: This step might involve nucleophilic substitution reactions.
Attachment of the Methoxy-Naphthyl Group: This can be done through condensation reactions with aldehydes or ketones.
Formation of the Hydrosulfide Group:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, especially at the sulfur or methoxy groups.
Reduction: Reduction reactions could target the triazole ring or the naphthyl group.
Substitution: The chlorophenyl group might participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups.
科学研究应用
Chemistry
The compound could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine
Pharmaceutical research might explore its potential as an antimicrobial, antifungal, or anticancer agent.
Industry
In industry, it could be used in the development of new materials or as a precursor for agrochemicals.
作用机制
The mechanism of action would depend on the specific biological or chemical context. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring and the hydrosulfide group could play crucial roles in its activity.
相似化合物的比较
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring and might have similar biological activities.
Chlorophenyl Compounds: These compounds contain the chlorophenyl group and might exhibit similar chemical reactivity.
Naphthyl Derivatives: These compounds contain the naphthyl group and might have similar applications in materials science or pharmaceuticals.
Uniqueness
The uniqueness of “5-(4-chlorophenyl)-4-{[(E)-(2-methoxy-1-naphthyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide” lies in its specific combination of functional groups, which might confer unique biological or chemical properties.
属性
分子式 |
C20H15ClN4OS |
|---|---|
分子量 |
394.9 g/mol |
IUPAC 名称 |
3-(4-chlorophenyl)-4-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C20H15ClN4OS/c1-26-18-11-8-13-4-2-3-5-16(13)17(18)12-22-25-19(23-24-20(25)27)14-6-9-15(21)10-7-14/h2-12H,1H3,(H,24,27)/b22-12+ |
InChI 键 |
LDROVQZRMYUSED-WSDLNYQXSA-N |
手性 SMILES |
COC1=C(C2=CC=CC=C2C=C1)/C=N/N3C(=NNC3=S)C4=CC=C(C=C4)Cl |
规范 SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=NN3C(=NNC3=S)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 7-(4-bromobenzoyl)-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11995408.png)
![Ethyl (2E)-5-(3,4-dimethoxyphenyl)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11995416.png)
![(2Z)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-4,4,4-trifluoro-1-phenylbutane-1,3-dione](/img/structure/B11995418.png)
![N-((Z)-2-[5-(3,4-dichlorophenyl)-2-furyl]-1-{[(3-methoxypropyl)amino]carbonyl}ethenyl)-4-methylbenzamide](/img/structure/B11995440.png)

![3-Iodo-N-[(E)-(4-{(E)-[(3-iodo-4-methylphenyl)imino]methyl}phenyl)methylidene]-4-methylaniline](/img/structure/B11995462.png)

![N-benzyl-2-[8-(benzylamino)-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetamide](/img/structure/B11995471.png)
![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11995489.png)

![4-{[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11995509.png)

![2-{3-[(carbamothioylamino)imino]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-phenylacetamide](/img/structure/B11995517.png)
